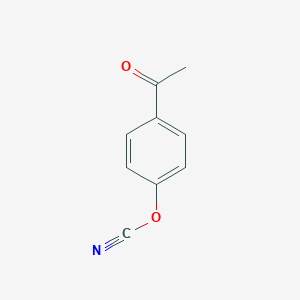

4-Acetylphenyl cyanate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-acetylphenyl) cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-7(11)8-2-4-9(5-3-8)12-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAFEFAYKJZTHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454564 | |

| Record name | 4-Acetylphenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-36-8 | |

| Record name | 4-Acetylphenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Acetylphenyl Cyanate

Development and Optimization of Synthetic Routes

The synthesis of 4-Acetylphenyl cyanate (B1221674) has evolved from classical methods to more refined processes, aiming for higher yields, purity, and improved reaction conditions.

Synthesis from p-Acetylphenol and Cyanogen (B1215507) Halides

The most conventional and widely documented method for the synthesis of 4-Acetylphenyl cyanate involves the reaction of p-Acetylphenol (also known as 4-hydroxyacetophenone) with a cyanogen halide, typically cyanogen bromide or cyanogen chloride. This reaction is a nucleophilic substitution where the phenoxide ion, generated from p-acetylphenol in the presence of a base, attacks the electrophilic carbon of the cyanogen halide.

The general reaction is as follows: p-Acetylphenol + Cyanogen Halide + Base → this compound + Byproduct

A common procedure involves dissolving p-acetylphenol in a suitable organic solvent, such as acetone (B3395972) or dichloromethane. A base, often a tertiary amine like triethylamine (B128534), is added to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Subsequently, the cyanogen halide is introduced, leading to the formation of this compound and a triethylammonium (B8662869) halide salt as a byproduct. The reaction is typically carried out at low temperatures to control its exothermicity and minimize side reactions.

Table 1: Representative Reaction Conditions for the Synthesis of this compound from p-Acetylphenol and Cyanogen Bromide

| Parameter | Condition |

| Starting Material | p-Acetylphenol |

| Reagent | Cyanogen Bromide |

| Base | Triethylamine |

| Solvent | Acetone |

| Temperature | 0-5 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% |

Optimization of this route often involves fine-tuning the reaction parameters, such as the choice of base and solvent, temperature control, and the stoichiometry of the reactants, to maximize the yield and purity of the final product.

Investigation of Alternative Precursors and Reaction Conditions

Research into alternative synthetic routes for this compound has been driven by the desire to avoid the use of highly toxic and volatile cyanogen halides. These investigations have explored different cyanating agents and precursor molecules.

One area of investigation involves the use of less hazardous cyanating agents. Compounds such as N-cyanodiimidazole and various metal cyanates have been explored as potential replacements for cyanogen halides. However, the reactivity and efficiency of these alternatives can vary significantly, and they may require different catalytic systems or reaction conditions to achieve comparable yields to the traditional method.

Currently, the synthesis from p-acetylphenol and cyanogen halides remains the most direct and high-yielding method, despite the handling precautions required for the reagents.

Green Chemistry Principles in this compound Synthesis

Catalytic and Solvent-Free Approaches

The development of catalytic methods for the synthesis of aryl cyanates is an active area of research. The goal is to replace the stoichiometric base, which generates a significant amount of salt byproduct, with a catalytic system. While specific catalytic systems for the direct cyanation of p-acetylphenol to this compound are not yet widely established in industrial practice, research into transition metal-catalyzed cyanation of phenols is ongoing. nih.govtezu.ernet.in Such methods could potentially offer a more efficient and waste-reducing alternative. nih.govtezu.ernet.in

Solvent-free synthesis is another key principle of green chemistry that has been explored for various organic reactions. researchgate.netresearchgate.net For the synthesis of this compound, a solvent-free approach would involve the direct reaction of solid p-acetylphenol with a cyanating agent, possibly with grinding or minimal heating to facilitate the reaction. This would eliminate the need for large volumes of organic solvents, reducing both cost and environmental impact associated with solvent purchase, use, and disposal. While the feasibility of a completely solvent-free synthesis of this compound on a large scale is still under investigation, it represents a promising avenue for future development.

Evaluation of Atom Economy and Environmental Impact

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chembam.comprimescholars.comnih.gov A higher atom economy indicates a more sustainable process with less waste generation. chembam.comprimescholars.comnih.gov The environmental impact of a synthesis is often further assessed using metrics like the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product. chembam.com

For the traditional synthesis of this compound from p-acetylphenol and cyanogen bromide with triethylamine as the base, the atom economy can be calculated as follows:

Reaction: C₈H₈O₂ + BrCN + (C₂H₅)₃N → C₉H₇NO₂ + (C₂H₅)₃NHBr

Molecular Weights:

p-Acetylphenol (C₈H₈O₂): 136.15 g/mol

Cyanogen Bromide (BrCN): 105.92 g/mol

Triethylamine ((C₂H₅)₃N): 101.19 g/mol

this compound (C₉H₇NO₂): 161.16 g/mol

Triethylammonium bromide ((C₂H₅)₃NHBr): 182.11 g/mol

Atom Economy Calculation: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 Atom Economy = (161.16 / (136.15 + 105.92 + 101.19)) x 100 ≈ 46.9%

This calculation demonstrates that a significant portion of the reactant mass ends up as a byproduct, in this case, triethylammonium bromide.

The E-factor for this process would be: E-Factor = (Mass of Waste / Mass of Product) E-Factor = (182.11 / 161.16) ≈ 1.13 (assuming 100% yield and no solvent waste)

Mechanistic Investigations of 4 Acetylphenyl Cyanate Reactivity

Electrophilic Cyanation Reactions Utilizing 4-Acetylphenyl Cyanate (B1221674)

4-Acetylphenyl cyanate has emerged as a valuable reagent in electrophilic cyanation reactions, offering a safer and more stable alternative to other cyanating agents. Its utility is particularly highlighted in the asymmetric synthesis of complex organic molecules.

Catalytic Asymmetric Electrophilic Cyanation of Substituted Oxindoles

The catalytic asymmetric electrophilic cyanation of 3-substituted oxindoles represents a significant application of this compound. This reaction allows for the synthesis of 3-aryl-3-cyano oxindoles, which contain an all-carbon quaternary stereocenter, a structural motif of considerable interest in medicinal chemistry.

Researchers have successfully employed a chiral zinc complex, derived from a pincer ligand, as a catalyst for this transformation. The reaction proceeds with high yields and excellent enantioselectivities. For instance, the cyanation of various 3-substituted oxindoles using this compound as the cyanide source, in the presence of a zinc/pincer ligand complex, 4 Å molecular sieves, and 2,6-lutidine in tetrahydrofuran (B95107) (THF) at 0 °C, has been reported to furnish the desired products in up to 95% yield and with enantiomeric excesses (ee) exceeding 99%.

Below is a table summarizing the results for the catalytic asymmetric electrophilic cyanation of selected 3-substituted oxindoles with this compound.

| Entry | Substituted Oxindole (B195798) (R group) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Phenyl | 92 | >99 |

| 2 | 4-Methoxyphenyl | 95 | >99 |

| 3 | 4-Chlorophenyl | 90 | 99 |

| 4 | 2-Thienyl | 85 | 98 |

| 5 | Naphthyl | 88 | >99 |

Mechanistic Pathways of Cyano Group Transfer

The mechanism of the cyano group transfer from this compound to the oxindole substrate is believed to involve a dual activation strategy by the zinc catalyst. The Lewis acidic zinc center is proposed to coordinate to both the cyanate reagent and the oxindole substrate.

Coordination of the zinc complex to the nitrogen atom of the cyanate group in this compound enhances its electrophilicity. Simultaneously, the zinc complex also coordinates to the carbonyl oxygen of the oxindole, facilitating the formation of a zinc enolate. This brings the two reactants into close proximity within the chiral environment of the catalyst.

The stereodetermining step is the nucleophilic attack of the zinc enolate on the electrophilic carbon of the activated cyanate. The chiral pincer ligand directs this attack to occur preferentially on one face of the enolate, leading to the observed high enantioselectivity. Subsequent release of the product and regeneration of the catalyst completes the catalytic cycle.

Scope and Limitations with Diverse Substrate Classes

The catalytic asymmetric electrophilic cyanation using this compound has been demonstrated to be effective for a range of 3-aryl and 3-heteroaryl substituted oxindoles. The reaction tolerates various functional groups on the aryl substituent of the oxindole, including both electron-donating and electron-withdrawing groups. This broad substrate scope enhances the synthetic utility of the method for creating a library of structurally diverse 3-cyano-oxindoles.

However, the reaction is not without its limitations. The nature of the substituent at the 3-position of the oxindole can influence the reactivity and stereoselectivity. Highly sterically hindered substrates may exhibit lower reactivity. Furthermore, the electronic properties of the substituent can also play a role; strongly electron-withdrawing groups might disfavor the formation of the zinc enolate, thereby impeding the reaction. The scope of the reaction with respect to 3-alkyl substituted oxindoles is also an area that requires further investigation to fully establish the generality of this methodology.

Nucleophilic Additions and Substitutions Involving the Cyanate Functionality

The cyanate group in this compound is also susceptible to attack by nucleophiles. These reactions typically proceed at the electrophilic carbon atom of the cyanate, leading to the formation of various functional groups, most notably carbamates and ureas.

Formation of Carbamates and Ureas

Aryl cyanates, including this compound, can react with alcohols and amines to produce carbamates and ureas, respectively. These reactions are of significant industrial and synthetic importance. The reaction with an alcohol (alcoholysis) yields a carbamate (B1207046), while the reaction with a primary or secondary amine (aminolysis) produces a substituted urea (B33335).

The general transformations are depicted below:

Formation of Carbamates: Ar-OCN + R'-OH → Ar-O-C(=O)-NH-R'

Formation of Ureas: Ar-OCN + R'R''NH → Ar-O-C(=NH)-NR'R'' (initially) → rearrangement to urea or other products. A more common route to ureas from cyanates involves the in-situ formation of an isocyanate which then reacts with an amine.

The table below illustrates the expected products from the reaction of this compound with representative nucleophiles.

| Nucleophile | Product Type | Product Structure |

| Ethanol | Carbamate | 4-Acetylphenyl N-ethylcarbamate |

| Phenol (B47542) | Carbamate | 4-Acetylphenyl N-phenylcarbamate |

| Aniline | Urea derivative | N-(4-Acetylphenyl)-N'-phenylurea |

| Diethylamine | Urea derivative | N-(4-Acetylphenyl)-N',N'-diethylurea |

Reactivity with Nitrogen and Oxygen Nucleophiles

The reactivity of this compound with nitrogen and oxygen nucleophiles is governed by the electrophilicity of the cyanate carbon and the nucleophilicity of the attacking species.

Oxygen Nucleophiles (e.g., Alcohols, Phenols): The reaction of aryl cyanates with alcohols or phenols typically requires elevated temperatures or the presence of a catalyst (acid or base) to proceed at a reasonable rate. The nucleophilic oxygen atom attacks the cyanate carbon, leading to an intermediate that, upon proton transfer, yields the stable carbamate product. The acetyl group on the phenyl ring of this compound, being electron-withdrawing, is expected to enhance the electrophilicity of the cyanate carbon, potentially facilitating this reaction compared to unsubstituted phenyl cyanate.

Nitrogen Nucleophiles (e.g., Amines): Primary and secondary amines are generally more nucleophilic than alcohols and react more readily with aryl cyanates. The reaction mechanism can be complex. Direct nucleophilic attack of the amine on the cyanate carbon can occur. Alternatively, aryl cyanates can undergo thermal rearrangement to the corresponding isocyanate (Ar-N=C=O), which is highly electrophilic and reacts rapidly with amines to form ureas. The specific pathway can be influenced by the reaction conditions and the nature of the amine. The presence of the electron-withdrawing acetyl group in this compound could influence the rate of both the direct nucleophilic attack and the potential rearrangement to the isocyanate.

Rearrangement Processes

Aryl cyanates are known to undergo nih.govnih.gov-sigmatropic rearrangements, a class of pericyclic reactions characterized by a concerted process involving a cyclic transition state. This transformation is analogous to the more widely known Claisen rearrangement of allyl aryl ethers and the Cope rearrangement. In this reaction, a new sigma bond is formed at the expense of an existing sigma bond, with a concurrent reorganization of the π-electron systems. The mechanism is intramolecular and proceeds through a highly ordered, six-membered, chair-like transition state, which accounts for the high stereospecificity often observed in these reactions.

The driving force for the rearrangement is typically thermodynamic, leading to the formation of a more stable isomeric product. For aryl cyanates, this rearrangement involves the migration of the aryl group from the oxygen atom of the cyanate moiety to the nitrogen atom, resulting in the formation of an isocyanate. Computational studies on various cyanate rearrangements indicate that these nih.govnih.gov-sigmatropic shifts, also known as hetero-Cope rearrangements, are generally kinetically feasible processes.

The conversion of this compound to an isocyanate proceeds through a specific type of nih.govnih.gov-sigmatropic rearrangement that is analogous to the aromatic Claisen rearrangement. In this pathway, the aromatic ring itself participates in the cyclic transition state. The reaction is initiated by thermal activation, which promotes the concerted reorganization of bonds.

The mechanism involves the following steps:

The cyanate group (–O–C≡N) undergoes a rearrangement where the C-3 atom of the aromatic ring (the ortho position relative to the cyanate group) forms a new bond with the nitrogen atom of the cyanate.

Simultaneously, the C–O bond between the aromatic ring and the cyanate group cleaves.

This concerted process passes through a cyclic, dienone-like intermediate.

A subsequent tautomerization step occurs, which involves the deprotonation of the ortho-carbon and protonation of the dienone oxygen, leading to the re-aromatization of the ring.

This sequence results in the formation of an ortho-isocyanato phenol derivative. In the specific case of this compound, the product would be 2-isocyanato-5-acetylphenol. The acetyl group at the para position remains a spectator during the rearrangement but influences the electronic properties of the aromatic ring. Isocyanates can also be formed through other pathways, such as the Curtius or Lossen rearrangements of corresponding acyl azides or hydroxamic acids, respectively, though the sigmatropic shift is the inherent thermal rearrangement pathway for the cyanate ester itself. rsc.org

Reactivity of the Acetyl Moiety and Aromatic Ring

The acetyl group of this compound possesses the characteristic reactivity of an aryl ketone, making it susceptible to a variety of condensation reactions and functional group interconversions. However, the practical application of these reactions is often limited by the sensitivity of the cyanate functional group (–OCN), which can be unstable under the acidic or basic conditions required for many standard carbonyl transformations.

Condensation Reactions:

The acetyl moiety can, in principle, participate in base- or acid-catalyzed condensation reactions. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) derivative with an aromatic aldehyde to form a chalcone (B49325) (1,3-diaryl-2-propen-1-one). nih.gov For instance, the precursor molecule, 4-hydroxyacetophenone, readily undergoes this reaction with various benzaldehydes in the presence of a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) to yield hydroxy-substituted chalcones. nih.govrjpbcs.comrasayanjournal.co.in Similarly, the Knoevenagel condensation, which involves the reaction of a ketone with an active methylene (B1212753) compound, is another potential pathway. rsc.orgmdpi.comtue.nl

While these reactions are well-established for the parent phenol (4-hydroxyacetophenone), their direct application to this compound is problematic. The strongly basic (e.g., KOH, NaOH) or acidic conditions typically employed can lead to hydrolysis or polymerization of the highly reactive cyanate group. Therefore, such transformations would likely require the use of a protecting group strategy for the phenolic oxygen or the development of reaction conditions that are neutral and mild enough to preserve the cyanate functionality.

Table 1: Representative Claisen-Schmidt Condensation Reactions with 4-Hydroxyacetophenone Note: These reactions illustrate the reactivity of the acetyl group, but the conditions shown would likely not be compatible with the cyanate functional group.

| Aldehyde Reactant | Base/Catalyst | Product (Chalcone) | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | KOH / PEG-400 | 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | Not specified | rjpbcs.com |

| 3-Nitrobenzaldehyde | KOH / PEG-400 | 1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | Not specified | rjpbcs.com |

| Veratraldehyde (3,4-Dimethoxybenzaldehyde) | 50% KOH | 1-(4-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | 97% | nih.gov |

| 4-Hydroxybenzaldehyde | Grinding (solvent-free) | 1,3-bis(4-hydroxyphenyl)prop-2-en-1-one | 66.67% | rasayanjournal.co.in |

Functional Group Interconversions:

The acetyl group can also be converted into other functional groups. Common interconversions include:

Reduction: The carbonyl can be reduced to a secondary alcohol (e.g., using sodium borohydride) or fully reduced to an ethyl group (e.g., via Wolff-Kishner or Clemmensen reduction).

Oxime/Hydrazone Formation: Reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives yields the corresponding oximes or hydrazones.

Again, the feasibility of these transformations on this compound is dictated by the stability of the cyanate group under the specific reaction conditions. Reductions with mild reagents like sodium borohydride (B1222165) in an alcoholic solvent might be possible, but harsher conditions (strong acids/bases, high temperatures) would likely degrade the molecule.

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the combined directing effects of the two existing substituents: the acetyl group (–COCH₃) and the cyanate group (–OCN). pressbooks.pub

Acetyl Group (–COCH₃): This group is a powerful deactivator of the aromatic ring towards electrophilic attack due to its electron-withdrawing nature (both by induction and resonance). It acts as a meta-director . libretexts.org This means it directs incoming electrophiles to the positions meta to itself (C-3 and C-5).

Cyanate Group (–OCN): The oxygen atom of the cyanate group is directly attached to the ring and has lone pairs of electrons that can be donated into the ring through resonance. This resonance donation typically makes such groups ortho, para-directors . However, the cyanate group as a whole also has a significant electron-withdrawing inductive effect, which deactivates the ring. Groups like this (e.g., halogens) are generally classified as deactivating ortho, para-directors. pressbooks.pubuci.edu

In this compound, these two groups exert competing influences on the positions available for substitution (C-2, C-3, C-5, C-6).

The acetyl group deactivates the entire ring and directs incoming electrophiles to C-3 and C-5.

The cyanate group directs incoming electrophiles to C-2 and C-6 (the ortho positions).

Table 2: Summary of Substituent Directing Effects on this compound

| Substituent | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Effect |

| Cyanate (–OCN) | C-1 | -I, +R (Resonance donation from O) | Deactivating | Ortho, Para (to C-2, C-6) |

| Acetyl (–COCH₃) | C-4 | -I, -R (Inductive and resonance withdrawal) | Strongly Deactivating | Meta (to C-3, C-5) |

Theoretical and Computational Studies of 4 Acetylphenyl Cyanate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics and reactivity of 4-acetylphenyl cyanate (B1221674). These methods provide a detailed picture of the molecule at the atomic level.

Electronic Structure Analysis and Frontier Molecular Orbital Theory

The electronic structure of an aryl cyanate, such as 4-acetylphenyl cyanate, is characterized by the interplay between the aromatic ring, the acetyl group, and the cyanate functionality. The cyanate group (–OCN) is a linear and electronically unique functional group. Quantum chemical studies on the cyanate anion (OCN⁻) have shown that the negative charge is distributed over the oxygen and nitrogen atoms, with the nitrogen atom often being slightly more negative. In this compound, the electronic landscape is further modulated by the electron-withdrawing nature of the acetyl group and the delocalization of π-electrons within the phenyl ring.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a reagent like this compound, which acts as an electrophilic cyanating agent, the LUMO is of particular importance.

Key Electronic Properties:

LUMO Localization: The LUMO of this compound is expected to be significantly localized on the cyano group, particularly the carbon atom. This localization makes it the primary site for nucleophilic attack. The electron-withdrawing acetyl group in the para position further lowers the energy of the LUMO, enhancing the electrophilicity of the cyanate group compared to unsubstituted phenyl cyanate.

HOMO Distribution: The HOMO is likely distributed across the phenyl ring and the oxygen atom of the cyanate group. This distribution is relevant in reactions where this compound might act as a nucleophile, although its primary role is as an electrophile.

| Molecular Orbital | Predicted Primary Localization | Implication for Reactivity |

|---|---|---|

| HOMO | Phenyl ring, Oxygen atom | Relevant for potential nucleophilic character |

| LUMO | Cyano group (carbon and nitrogen atoms) | Primary site for nucleophilic attack, defining its role as an electrophilic cyanating agent |

Reaction Mechanism Elucidation and Transition State Modeling

Computational studies have been employed to investigate the mechanisms of reactions where this compound serves as a cyanide source. These studies often involve locating the transition states of the reaction pathways to understand the kinetics and selectivity.

In a typical electrophilic cyanation reaction, a nucleophile attacks the carbon atom of the cyanate group. DFT calculations can model this process, providing the structure and energy of the transition state. For instance, in the cyanation of a carbanion, the reaction would proceed through a transition state where a new carbon-carbon bond is partially formed between the nucleophile and the cyanate carbon.

The computational modeling of these reactions reveals several key aspects:

Activation Energy Barriers: By calculating the energy of the reactants, transition state, and products, the activation energy barrier for the cyanation step can be determined. This information is crucial for predicting reaction rates and understanding the influence of catalysts.

Stereoselectivity: In asymmetric cyanation reactions, computational modeling of the transition states involving a chiral catalyst can explain the origin of enantioselectivity. The calculations can show which diastereomeric transition state is lower in energy, thus leading to the observed major enantiomer. These models often highlight the specific steric and electronic interactions between the substrate, the cyanating agent, and the chiral ligand that dictate the stereochemical outcome.

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can be valuable for its characterization.

Vibrational Frequencies: Calculations of the vibrational frequencies can predict the infrared (IR) spectrum. A characteristic and strong absorption band is expected for the asymmetric stretching of the –OCN group, typically appearing in the range of 2200-2300 cm⁻¹. The exact position can be refined by computational methods.

NMR Chemical Shifts: Theoretical calculations can also predict the ¹³C and ¹H NMR chemical shifts. These predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the different atoms in the molecule.

| Spectroscopic Technique | Predicted Feature | Associated Functional Group |

|---|---|---|

| Infrared (IR) Spectroscopy | Strong absorption at ~2200-2300 cm⁻¹ | Asymmetric stretch of the cyanate (–OCN) group |

| ¹³C NMR Spectroscopy | Signal in the downfield region | Carbonyl carbon of the acetyl group |

| Signal in the nitrile region | Carbon of the cyanate group |

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time.

Conformational Analysis and Molecular Flexibility

This compound possesses conformational flexibility, primarily around the C–O bond connecting the phenyl ring to the cyanate group and the C–C bond of the acetyl group. MD simulations can explore the potential energy surface associated with the rotation around these bonds.

These simulations can reveal the most stable conformations of the molecule and the energy barriers between them. Understanding the preferred spatial arrangement of the functional groups is important as it can influence the molecule's reactivity and its interactions with other molecules, such as catalysts and substrates. The acetyl group and the cyanate group can adopt various orientations relative to the phenyl ring, and MD simulations can quantify the population of each conformational state at a given temperature.

Solvent Effects on Reactivity and Selectivity

The solvent in which a reaction is carried out can have a profound impact on its rate and selectivity. MD simulations, often in combination with quantum mechanical calculations (QM/MM methods), can be used to explicitly model the solvent molecules around this compound.

These simulations can provide insights into:

Solvation Shell Structure: MD can reveal how solvent molecules arrange themselves around the solute, particularly around the reactive cyanate group. Polar solvents are likely to form a structured solvation shell that can stabilize the ground state and the transition state to different extents.

Differential Solvation: The stabilization of the transition state relative to the reactants by the solvent can significantly alter the activation energy of the reaction. For instance, in a cyanation reaction involving charged or highly polar transition states, polar solvents are expected to lower the activation barrier and accelerate the reaction. MD simulations can quantify these solvent effects.

Influence on Selectivity: In asymmetric catalysis, the solvent can influence the conformational preferences of the catalyst-substrate complex, thereby affecting the enantioselectivity. MD simulations can help to rationalize these solvent-dependent outcomes.

Structure-Reactivity Relationship Predictions

Theoretical and computational chemistry offer powerful tools to predict the reactivity of a molecule based on its structure. In the case of this compound, the relationship between its chemical structure and reactivity is primarily dictated by the electronic interplay between the aromatic phenyl ring, the electron-withdrawing acetyl group (-COCH₃) at the para position, and the reactive cyanate group (-OCN).

The reactivity of the cyanate group is significantly influenced by the electronic effects of the substituent on the phenyl ring. These effects can be broadly categorized as resonance and inductive effects. The acetyl group is a classic example of an electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution and influences the reactivity of the cyanate functionality. This influence can be quantitatively estimated using Hammett constants.

The Hammett equation, a cornerstone of physical organic chemistry, provides a framework for understanding the impact of substituents on the reactivity of aromatic compounds. The equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the reaction of a substituted benzene (B151609) derivative.

k₀ is the rate constant for the reaction of the unsubstituted benzene derivative.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.

For the 4-acetyl group, the Hammett constant (σₚ) is positive, indicating its electron-withdrawing nature. This has a direct impact on the electron density of the cyanate group. The acetyl group withdraws electron density from the phenyl ring through both the resonance and inductive effects. This, in turn, reduces the electron density on the oxygen atom of the cyanate group, making the carbon atom of the cyanate group more electrophilic.

This increased electrophilicity of the cyanate carbon is predicted to enhance its susceptibility to nucleophilic attack, a key step in many reactions of cyanate esters, including their characteristic cyclotrimerization to form polycyanurate networks. Therefore, from a theoretical standpoint, this compound is expected to be more reactive towards nucleophiles compared to unsubstituted phenyl cyanate or phenyl cyanates bearing electron-donating groups.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate various molecular properties that correlate with reactivity. These include molecular electrostatic potential (MEP) maps, frontier molecular orbital (HOMO-LUMO) energies, and natural bond orbital (NBO) analysis. For this compound, an MEP map would likely show a region of high positive potential (electron deficiency) around the cyanate carbon, confirming its electrophilic character. Analysis of the LUMO (Lowest Unoccupied Molecular Orbital) would likely indicate a significant contribution from the cyanate group, suggesting it is a primary site for nucleophilic attack.

The following table presents the Hammett constants for a selection of substituents, illustrating the relative electronic effect of the 4-acetyl group.

| Substituent | Hammett Constant (σₚ) | Electronic Effect |

| -N(CH₃)₂ | -0.83 | Strongly Electron-Donating |

| -OH | -0.37 | Electron-Donating |

| -OCH₃ | -0.27 | Electron-Donating |

| -CH₃ | -0.17 | Weakly Electron-Donating |

| -H | 0.00 | Reference |

| -Cl | 0.23 | Weakly Electron-Withdrawing |

| -COCH₃ | 0.50 | Electron-Withdrawing |

| -CN | 0.66 | Strongly Electron-Withdrawing |

| -NO₂ | 0.78 | Strongly Electron-Withdrawing |

Data sourced from established physical organic chemistry literature.

Based on these theoretical considerations, the following structure-reactivity relationships can be predicted for this compound:

Enhanced Electrophilicity: The cyanate carbon is more electrophilic compared to phenyl cyanate, making it more susceptible to nucleophilic attack.

Increased Reactivity in Cyclotrimerization: The rate of cyclotrimerization, a key reaction for cyanate esters, is expected to be accelerated due to the enhanced electrophilicity of the monomer.

Influence on Polymer Properties: The presence of the polar acetyl group is also predicted to influence the properties of the resulting polycyanurate network, potentially affecting its thermal stability, dielectric properties, and adhesion characteristics.

Advanced Spectroscopic and Analytical Characterization for 4 Acetylphenyl Cyanate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 4-Acetylphenyl cyanate (B1221674) in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra, the carbon framework and the specific placement of protons can be elucidated.

The ¹H NMR spectrum of 4-Acetylphenyl cyanate is expected to display two distinct sets of signals corresponding to the aromatic protons and the acetyl methyl protons. The aromatic region would feature a characteristic AA'BB' splitting pattern, typical of 1,4-disubstituted benzene (B151609) rings. The two protons ortho to the electron-withdrawing acetyl group are expected to resonate downfield, appearing as a doublet, while the two protons ortho to the electron-donating cyanate group would appear slightly upfield, also as a doublet. The methyl protons of the acetyl group would present as a sharp singlet, deshielded by the adjacent carbonyl group. studyraid.com

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. Key resonances include the carbonyl carbon of the acetyl group, the carbons of the aromatic ring, the methyl carbon, and the carbon of the cyanate functional group. The chemical shifts are influenced by the electronic effects of the substituents. cdnsciencepub.com The carbonyl carbon is expected at the lowest field, followed by the aromatic carbons, the cyanate carbon, and finally the aliphatic methyl carbon at the highest field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | NMR Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Acetyl CH₃ | ¹H | ~2.6 | Singlet |

| Aromatic H (ortho to -COCH₃) | ¹H | ~7.9-8.0 | Doublet |

| Aromatic H (ortho to -OCN) | ¹H | ~7.3-7.5 | Doublet |

| Acetyl CH₃ | ¹³C | ~26-27 | Quartet (in coupled spectrum) |

| Aromatic C (quaternary, C-OCN) | ¹³C | ~152-154 | Singlet (in decoupled spectrum) |

| Aromatic C (CH, ortho to -OCN) | ¹³C | ~122-124 | Doublet (in coupled spectrum) |

| Aromatic C (CH, ortho to -COCH₃) | ¹³C | ~130-131 | Doublet (in coupled spectrum) |

| Aromatic C (quaternary, C-COCH₃) | ¹³C | ~138-140 | Singlet (in decoupled spectrum) |

| Cyanate (-OCN) | ¹³C | ~110-115 | Singlet (in decoupled spectrum) |

| Carbonyl (C=O) | ¹³C | ~197 | Singlet (in decoupled spectrum) |

To confirm the assignments made from one-dimensional NMR and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show cross-peaks between the coupled aromatic protons, confirming their ortho relationship on the benzene ring. No correlation would be observed for the singlet methyl peak.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would show a correlation peak between the methyl protons and the methyl carbon, as well as correlations between each aromatic proton and its attached aromatic carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (2-3 bond) connectivity. Key expected correlations for this compound would include cross-peaks between the methyl protons and the carbonyl carbon, and between the aromatic protons ortho to the acetyl group and the carbonyl carbon. Furthermore, a correlation between the aromatic protons ortho to the cyanate group and the quaternary carbon bearing the cyanate functionality would definitively confirm the 1,4-substitution pattern.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the molecular formula is C₉H₇NO₂. HRMS can measure the mass of the molecular ion to within a few parts per million (ppm), allowing for the unambiguous confirmation of this elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass. nih.gov

Molecular Formula: C₉H₇NO₂

Calculated Monoisotopic Mass: 161.0477 g/mol

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a primary fragment ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. wikipedia.org For this compound (M⁺˙, m/z = 161), several key fragmentation pathways can be predicted. chemguide.co.ukmiamioh.edu

Loss of a methyl radical: A primary fragmentation event is often the cleavage of the bond alpha to the carbonyl group, resulting in the loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion at m/z 146. [M]⁺˙ → [M - CH₃]⁺ + •CH₃ (m/z 146)

Formation of the acetyl cation: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the formation of the acetyl cation (CH₃CO⁺, m/z 43). [M]⁺˙ → [CH₃CO]⁺ + •C₆H₄OCN (m/z 43)

Loss of carbon monoxide: The acylium ion at m/z 146 can further lose a molecule of carbon monoxide (CO, 28 Da) to yield a fragment ion at m/z 118. [M - CH₃]⁺ → [C₇H₄NO]⁺ + CO (m/z 118)

Table 2: Predicted Key Fragment Ions of this compound in MS/MS

| m/z | Proposed Ion Structure | Proposed Neutral Loss |

| 161 | [CH₃COC₆H₄OCN]⁺˙ | Molecular Ion (M⁺˙) |

| 146 | [COC₆H₄OCN]⁺ | •CH₃ |

| 119 | [C₆H₄OCN]⁺ | •COCH₃ |

| 118 | [C₇H₄NO]⁺ | •CH₃, CO |

| 43 | [CH₃CO]⁺ | •C₆H₄OCN |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the cyanate and carbonyl groups. The cyanate (-OCN) group exhibits a very strong and sharp asymmetric stretching vibration in the 2230–2280 cm⁻¹ region. wmich.edu The conjugated ketone's carbonyl (C=O) stretch will produce another strong, sharp band around 1685 cm⁻¹. Other significant bands include aromatic C=C stretching vibrations in the 1600–1450 cm⁻¹ region and the C-O stretching of the cyanate ester linkage.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, the -OCN stretch is typically a strong and sharp band in the Raman spectrum as well. Aromatic ring breathing modes, which are often weak in the IR spectrum, can be prominent in the Raman spectrum, providing further confirmation of the aromatic substructure. researchgate.netnsf.gov

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Spectroscopy Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | FT-IR / Raman | 3100–3000 | Medium / Strong |

| Cyanate (-OCN) Asymmetric Stretch | FT-IR / Raman | 2280–2230 | Very Strong, Sharp |

| Carbonyl (C=O) Stretch | FT-IR / Raman | ~1685 | Strong / Medium |

| Aromatic C=C Stretch | FT-IR / Raman | 1610–1580 | Medium-Strong |

| Acetyl C-H Bend | FT-IR / Raman | 1430–1360 | Medium |

| Aryl-O Stretch | FT-IR / Raman | 1260–1200 | Strong / Medium |

| Aromatic C-H Out-of-Plane Bend | FT-IR | 860–820 | Strong |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential tools for separating this compound from impurities, starting materials, and byproducts. They are widely employed for quantitative purity assessment and for real-time monitoring of chemical transformations, such as its cyclotrimerization to form polycyanurate networks. wikipedia.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically suitable, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. The retention time of this compound can be determined, and the peak area can be used to quantify its concentration and assess the purity of a sample. researchgate.net This is also valuable for monitoring the consumption of the monomer during polymerization reactions. dtic.mil

A typical HPLC analysis involves dissolving the sample in a suitable solvent, such as acetonitrile, and injecting it into the HPLC system. The separation is achieved on a column, often a C18 column, using a mobile phase, which could be a mixture of water and an organic solvent like acetonitrile, delivered in either an isocratic or gradient mode. rsc.org A UV detector is commonly used for detection, as the aromatic ring in this compound absorbs UV light.

Table 1: Representative HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water mixture |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. wikipedia.orgthermofisher.com This technique is highly effective for analyzing volatile and thermally stable compounds. For this compound, GC-MS can be used to assess purity, identify volatile impurities, and analyze degradation products that may form at elevated temperatures. bts.gov

In a typical GC-MS analysis, the sample is vaporized in a heated injection port and separated on a capillary column (e.g., an HP-5 column). bts.gov An inert carrier gas, such as helium or hydrogen, carries the analyte through the column. thermofisher.comgcms.cz The retention time provides a characteristic identifier for the compound. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, a pattern of mass-to-charge ratios, serves as a molecular fingerprint, allowing for definitive identification by comparison with spectral libraries. bts.gov

Table 2: Example GC-MS Parameters for Analysis of Cyanate Ester-Related Compounds

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | HP-5 cross-linked silicone (or equivalent), 25 m x 0.32 mm, 0.52 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 275°C |

| Oven Program | 40°C, ramp at 10°C/min to 295°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Mass Range | 36-400 m/z |

| Data Acquisition | Full Scan Mode |

X-ray Crystallography for Solid-State Molecular Structure Determination

The process involves growing a suitable single crystal of the compound, which is then exposed to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com The structural data obtained is crucial for structure-property relationship studies and for computational modeling. While specific crystallographic data for this compound is not publicly available, the table below provides a representative example of the crystallographic parameters that would be determined from such an analysis, based on similar aromatic compounds. researchgate.net

Table 3: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical Formula | C9H7NO2 |

| Formula Weight | 161.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.9 Å, b = 11.7 Å, c = 11.1 Å |

| α = 90°, β = 105°, γ = 90° | |

| Volume | 988 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.35 g/cm³ |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature | 296 K |

| Final R indices [I>2σ(I)] | R₁ = 0.047, wR₂ = 0.137 |

| Goodness-of-fit on F² | 1.03 |

Applications of 4 Acetylphenyl Cyanate in Complex Organic Synthesis

Stereoselective Synthesis of Chiral Nitriles and Quaternary Carbon Centers

The asymmetric incorporation of a cyano group into organic molecules is a significant challenge in synthetic chemistry, primarily due to the importance of chiral nitriles in pharmaceuticals and agrochemicals. nih.govresearchgate.net 4-Acetylphenyl cyanate (B1221674) has been successfully employed as an effective electrophilic cyanating agent for the catalytic asymmetric α-cyanation of β-keto esters and amides. researchgate.net This methodology facilitates the synthesis of chiral nitriles that feature a quaternary carbon center—a carbon atom bonded to four other carbon atoms, which is a common and challenging motif in natural products. researchgate.netnih.gov

A highly effective asymmetric α-cyanation has been developed using 4-acetylphenyl cyanate as the cyano source. researchgate.net In this reaction, a tridentate bisoxazoline–zinc(II) complex serves as the Lewis acid catalyst. The process affords a series of chiral nitriles containing a quaternary carbon center in high yields and with excellent enantioselectivity. researchgate.netbit.edu.cn The use of the mild and active this compound represents a significant advancement, offering an alternative to previously used hyperiodinate-based cyanating agents. researchgate.net

Key findings from this research are summarized in the table below:

| Feature | Details |

| Reaction Type | Asymmetric α-cyanation of β-keto esters and amides |

| Cyanating Agent | This compound |

| Catalyst | 10 mol% of a tridentate bisoxazoline–zinc(II) complex |

| Key Outcome | Synthesis of chiral nitriles with a quaternary carbon center |

| Enantioselectivity | Up to 97% enantiomeric excess (ee) |

| Yield | Up to 95% |

| Conditions | Room temperature, in the presence of 4 Å molecular sieves |

This table summarizes the key features and results of the highly enantioselective α-cyanation reaction using this compound. researchgate.netbit.edu.cn

The construction of quaternary stereocenters is a formidable task in chemical synthesis due to steric hindrance. nih.govrsc.org The successful application of this compound in this context underscores its utility in creating sterically congested and structurally complex molecules with high stereocontrol. rsc.orgnih.gov

Role as a Building Block for Heterocyclic Compounds

Heterocyclic compounds, particularly those containing nitrogen and sulfur, are of immense interest in medicinal chemistry due to their wide range of biological activities. ktu.edunih.gov The 4-acetylphenyl moiety, derived from or related to this compound, serves as a crucial building block for various heterocyclic systems.

The 4-acetylphenyl structure is integral to the synthesis of novel imidazole (B134444) and dihydropyrimidine (B8664642) derivatives. ktu.edu For instance, N-(4-acetylphenyl)-β-alanine can be condensed with carbamide or potassium thiocyanate (B1210189) in an acidic medium to form 1-substituted dihydro-2,4-(1H,3H)-pyrimidinediones or their 2-thio analogues. ktu.edu

Furthermore, the synthesis of imidazole derivatives often relies on the reaction of α-amino ketones with cyanates. ktu.edu In one synthetic strategy, 2-((4-acetylphenyl)amino)-1-phenylethan-1-ones react with cyanates to create heterocyclic imidazoles. nih.gov These resulting 1,4-disubstituted imidazoles can be further modified to produce a library of compounds with potential biological applications, such as anticancer properties. nih.govresearchgate.netnih.gov

N-(4-Acetylphenyl)-2-cyanoacetamide, a derivative sharing the core structure, acts as a versatile building block for synthesizing various thiazole (B1198619) and pyridine (B92270) derivatives. tsijournals.com Different types of thiazole derivatives can be obtained through the reaction of this cyanoacetamide with phenyl isothiocyanate and α-halocarbonyl compounds. tsijournals.com Similarly, a range of 3-cyanopyridine (B1664610) derivatives are accessible through the reaction of N-(4-acetylphenyl)-2-cyanoacetamide with specific electrophilic reagents. tsijournals.com The synthesis of such scaffolds is significant as thiazole and pyridine rings are present in many biologically active molecules. nih.govresearchgate.net

The utility of the 4-acetylphenyl scaffold extends to the development of other heterocycles containing nitrogen and sulfur atoms. nih.govresearchgate.net The chemical reactivity of the acetyl group and the potential for modification of the phenyl ring allow for its incorporation into diverse heterocyclic systems. For example, the reaction of 4-tosyloxybenzylidenethiosemicarbazone (derived from a related benzaldehyde) with α-halocarbonyl compounds yields various thiazole derivatives. nih.gov The principles of these cyclization reactions highlight the broader potential for creating other sulfur- and nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles, from related intermediates. nih.govdntb.gov.ua

Intermediate in the Synthesis of Specialty Chemicals

While specific industrial-scale applications are not extensively detailed, the role of this compound as a precursor for highly functionalized molecules positions it as a key intermediate in the synthesis of specialty chemicals. researchgate.net Specialty chemicals are valued for their performance and function rather than their composition, and they include pharmaceuticals, agrochemicals, and materials with specific properties.

The synthesis of complex heterocyclic compounds, as detailed in the previous sections, is a prime example of its utility. The resulting imidazole, pyridine, and thiazole derivatives, which are often investigated for their biological activity, can be considered specialty chemicals. ktu.edunih.gov For instance, butanediols and their derivatives, which find use in polymers and as intermediates for β-lactam antibiotics, are considered specialty chemicals. researchgate.net By providing a pathway to complex chiral nitriles and diverse heterocyclic systems, this compound serves as a foundational element in the multi-step synthesis of high-value chemical products.

Derivatization and Functionalization of 4 Acetylphenyl Cyanate for Diverse Chemical Scaffolds

Transformations of the Cyanate (B1221674) Group Beyond Polymerization

While the cyclotrimerization of the cyanate group is a cornerstone of cyanate ester resin chemistry, this functional group can also undergo other valuable chemical transformations.

A significant non-polymeric reaction of aryl cyanates is their thermal rearrangement to the corresponding isocyanates. This transformation provides a pathway to a host of derivatives through the well-established reactivity of the isocyanate group.

The thermal rearrangement of 4-acetylphenyl cyanate is expected to yield 4-acetylphenyl isocyanate. This reactive intermediate can then be trapped with a variety of nucleophiles to form stable adducts. For instance, reaction with alcohols would produce carbamates, while reaction with amines would yield ureas. These reactions are typically carried out by heating the aryl cyanate in an inert solvent, followed by the addition of the nucleophilic trapping agent.

Isocyanates are known to react with a wide range of nucleophiles, including alcohols, phenols, amines, thiols, and even water. researchgate.netresearchgate.net The reaction of 4-acetylphenyl isocyanate with amino acids, for example, would lead to the formation of N-carbamoyl amino acid derivatives, which could be of interest in medicinal chemistry. nih.gov

The general reactivity of 4-acetylphenyl isocyanate with various nucleophiles is summarized in the table below.

| Nucleophile | Resulting Functional Group | Product Class |

| Alcohol (R-OH) | -NH-C(=O)-O-R | Urethane (Carbamate) |

| Amine (R-NH2) | -NH-C(=O)-NH-R | Urea (B33335) |

| Water (H2O) | -NH-C(=O)-OH → -NH2 + CO2 | Carboxamic Acid (unstable) → Amine |

| Thiol (R-SH) | -NH-C(=O)-S-R | Thiocarbamate |

This table presents the expected products from the reaction of 4-acetylphenyl isocyanate with various nucleophiles.

Chemical Modifications at the Acetyl Moiety

The acetyl group of this compound offers a rich site for chemical modification, allowing for the introduction of new functionalities and the extension of the molecular framework. Drawing from the extensive chemistry of acetophenone (B1666503) derivatives, several transformations can be envisioned.

Reduction: The carbonyl group of the acetyl moiety can be selectively reduced to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. acs.orgresearchgate.netmdpi.com The resulting 4-(1-hydroxyethyl)phenyl cyanate introduces a chiral center and a hydroxyl group that can be further functionalized.

Oxidation: The acetyl group can be oxidized to a carboxylic acid group, yielding 4-cyanatobenzoic acid. This transformation can be accomplished using strong oxidizing agents. researchgate.netresearchgate.net The resulting carboxylic acid provides a handle for further derivatization, such as esterification or amidation.

Carbon-Carbon Bond Forming Reactions: The acetyl group can serve as a precursor for the formation of new carbon-carbon bonds. For example, the Wittig reaction and the Horner-Wadsworth-Emmons reaction can be employed to convert the carbonyl group into an alkene. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgcore.ac.ukresearchgate.netorganic-chemistry.orgnih.govmasterorganicchemistry.comnih.gov These reactions involve the treatment of this compound with a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively, to generate a variety of substituted styrenyl cyanates.

A summary of potential modifications at the acetyl moiety is provided in the table below.

| Reaction Type | Reagents | Product Functional Group |

| Reduction | NaBH4, Catalytic Hydrogenation | Secondary Alcohol |

| Oxidation | Strong Oxidizing Agents | Carboxylic Acid |

| Wittig Reaction | Phosphorus Ylide | Alkene |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Alkene |

This table outlines key chemical modifications that can be performed on the acetyl group of this compound.

Introduction of Substituents onto the Phenyl Ring

The aromatic phenyl ring of this compound can be functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the cyanate group and the acetyl group—will govern the position of the incoming electrophile. Both the cyanate and acetyl groups are generally considered to be deactivating and meta-directing for electrophilic aromatic substitution. wikipedia.orgucalgary.careddit.commasterorganicchemistry.comorganic-chemistry.org

Nitration: The introduction of a nitro group onto the phenyl ring can be achieved through nitration, typically using a mixture of nitric acid and sulfuric acid. ijcce.ac.irgordon.edusharif.eduyoutube.comyoutube.com The resulting nitro-substituted this compound can be further modified, for example, by reduction of the nitro group to an amine.

Halogenation: Halogen atoms, such as bromine or chlorine, can be introduced onto the aromatic ring via electrophilic halogenation. youtube.commasterorganicchemistry.com This is often carried out using the elemental halogen in the presence of a Lewis acid catalyst. The resulting halo-substituted derivatives can serve as precursors for cross-coupling reactions.

Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation could potentially be used to introduce acyl or alkyl groups onto the phenyl ring. wikipedia.orgucalgary.careddit.commasterorganicchemistry.comorganic-chemistry.org However, the deactivating nature of the existing substituents may render the ring less reactive towards these reactions.

The table below summarizes potential electrophilic aromatic substitution reactions on the phenyl ring of this compound.

| Reaction Type | Typical Reagents | Introduced Substituent |

| Nitration | HNO3 / H2SO4 | -NO2 |

| Halogenation | Br2 / FeBr3 or Cl2 / AlCl3 | -Br or -Cl |

| Friedel-Crafts Acylation | RCOCl / AlCl3 | -C(=O)R |

| Friedel-Crafts Alkylation | RCl / AlCl3 | -R |

This table illustrates common electrophilic aromatic substitution reactions that could be applied to functionalize the phenyl ring of this compound.

Future Research Directions and Emerging Trends in 4 Acetylphenyl Cyanate Chemistry

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis and application of 4-acetylphenyl cyanate (B1221674) often involve cyanation reactions, which can be significantly improved through advanced catalytic systems. A primary area of future research will be the development and implementation of novel catalysts that offer greater reactivity, selectivity, and sustainability compared to traditional methods.

One promising direction is the exploration of advanced copper and palladium-based catalyst systems. Research has demonstrated the efficacy of palladium-doped copper catalysts and palladium nanoparticle-based systems in the cyanation of aryl halides. google.com These catalysts have shown high yields and stability, with the ability to be recycled and reused multiple times, which is crucial for sustainable industrial processes. google.com Future work could focus on adapting these systems for reactions involving 4-acetylphenyl cyanate, potentially leading to more efficient and environmentally friendly synthetic routes.

Furthermore, the use of Lewis acid catalysts presents another significant opportunity. A highly effective asymmetric α-cyanation of β-keto esters and amides has been developed using a tridentate bisoxazoline–zinc(II) complex as a catalyst. scirp.org This method successfully utilized this compound as a mild and active cationic cyano source, achieving excellent enantioselectivities and high yields. scirp.org This breakthrough suggests a broader potential for using chiral Lewis acid catalysts to control stereochemistry in reactions with this compound, opening doors for its use in the synthesis of complex, optically active molecules.

Additionally, geminal-atom catalysts (GACs), featuring two metal cores working in tandem, are emerging as a groundbreaking development. researchgate.net A novel GAC with two copper ions held in a polymeric carbon nitride structure has demonstrated significantly higher efficiency and selectivity in cross-coupling reactions, outperforming conventional catalysts. researchgate.net This system also boasts a carbon footprint ten times lower than traditional methods and excellent recoverability. researchgate.net Applying such innovative catalyst designs to the synthesis and transformations of this compound could lead to unprecedented levels of precision and sustainability.

| Catalyst System Type | Potential Advantages for this compound Chemistry | Key Research Findings |

| Palladium-Doped/Nanoparticle Catalysts | High yields, catalyst reusability, applicability to aryl halides. google.com | Effective for cyanation with non-toxic cyanide sources under microwave irradiation. google.com |

| Zinc(II)-Bisoxazoline Complexes | High enantioselectivity, use of this compound as a cyano source. scirp.org | Achieved up to 97% enantiomeric excess in α-cyanation reactions. scirp.org |

| Geminal-Atom Catalysts (GACs) | Increased efficiency and selectivity, lower environmental impact, catalyst stability. researchgate.net | Copper-based GACs show a 10x lower carbon footprint than conventional catalysts. researchgate.net |

Integration into Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers substantial advantages over traditional batch processing, particularly for reactions involving potentially hazardous reagents or requiring precise control over reaction parameters. The integration of this compound chemistry into continuous flow systems is a significant emerging trend that promises to enhance safety, scalability, and efficiency.

Cyanation reactions, which are central to the synthesis of many cyanate esters, often employ toxic cyanide sources. mdpi.comresearchgate.net Flow chemistry mitigates the risks associated with handling large quantities of hazardous materials by confining them to small volumes within a closed system. researchgate.net This approach is particularly relevant for scaling up processes involving cyanate chemistry, as demonstrated in the synthesis of remdesivir, where a continuous flow process was developed for a large-scale cyanation step. mdpi.comresearchgate.net This methodology allows for better control over reaction parameters like temperature and mixing, leading to improved selectivity and conversion. researchgate.net

Future research will likely focus on developing dedicated flow chemistry protocols for the synthesis and modification of this compound. This could involve cyanide-free methods, such as using p-tosylmethyl isocyanide (TosMIC) as a precursor to convert ketones into nitriles under mild conditions. rsc.org A reported cyanide-free flow process demonstrated scalability and reproducibility with a short residence time of just 1.5 minutes. rsc.org Adapting such innovative and safer synthetic strategies to a continuous flow setup for this compound would represent a major advancement in its production. The ability to couple multiple reaction steps in a continuous sequence without isolating intermediates further streamlines the synthesis of complex molecules, making it a powerful tool for pharmaceutical and materials manufacturing. nih.gov

Design and Synthesis of Advanced Materials Utilizing this compound as a Monomer or Precursor

Cyanate esters are a critical class of high-performance thermosetting monomers used in the production of polycyanurate resins. These materials are prized for their exceptional thermal stability, low dielectric properties, high hydrolytic stability, and mechanical strength, making them indispensable in the aerospace and electronics industries. mdpi.cominnospk.com A key future direction for this compound is its utilization as a monomer to create novel polymers with tailored properties.

The fundamental reaction for creating these materials is the polycyclotrimerization of the cyanate ester groups, which forms a highly cross-linked, three-dimensional network of stable triazine rings. innospk.comscilit.com This network structure is responsible for the outstanding performance characteristics of the resulting polymer. By incorporating the acetylphenyl group of this compound into the monomer structure, researchers can potentially modify the properties of the final polycyanurate network. The acetyl group could serve as a site for further chemical modification or influence intermolecular interactions, thereby tuning properties such as glass transition temperature (Tg), thermal stability, and moisture absorption.

Research into other cyanate ester monomers provides a roadmap for this exploration. For instance, phenolphthalein-based cyanate esters have been shown to produce resins with significantly higher Tg values (up to 362°C) than conventional bisphenol-based systems. researchgate.net Similarly, blending different cyanate esters or copolymerizing them with other resins, such as epoxies or bismaleimides, can create materials with a synergistic combination of properties. researchgate.netresearchgate.net Future work could involve synthesizing copolymers of this compound with other functional monomers to develop advanced materials for specific high-performance applications, such as microwave-transparent composites or materials for 3D printing. researchgate.netrsc.org

| Monomer Type | Key Properties of Resulting Polymer | Potential Application Areas |

| Bisphenol E Cyanate Ester | Exceptional thermal stability, low dielectric properties, high mechanical strength. innospk.com | Aerospace, electronics, automotive. innospk.com |

| Phenolphthalein-based Cyanates | Very high glass transition temperatures (Tg > 300°C). researchgate.net | High-temperature structural components. researchgate.net |

| Adamantane-based Cyanates | Microporous structure, high surface area, high thermal stability. researchgate.net | Gas adsorption (H₂, CO₂), organic vapor capture. researchgate.net |

| This compound (Prospective) | Potentially tunable properties via the acetyl group, high thermal stability. | Advanced composites, functional polymers, electronic encapsulants. |

Leveraging Computational Methods to Predict and Guide Experimental Research

Computational chemistry has become an indispensable tool for modern chemical research, enabling scientists to understand reaction mechanisms, predict material properties, and guide experimental design. The application of computational methods to the study of this compound represents a significant opportunity to accelerate innovation.

Density Functional Theory (DFT) is a powerful method for investigating reaction pathways. A computational study on the reaction between 4,5-dibromo-1,2-diaminobenzene and copper cyanide successfully elucidated the mechanism, identified transition states, and calculated activation energies. semanticscholar.org Similar DFT calculations could be applied to the synthesis and reactions of this compound to understand its reactivity, optimize reaction conditions, and predict the feasibility of new transformations. This predictive capability can save significant time and resources in the laboratory by focusing experimental efforts on the most promising approaches.

Beyond reaction mechanisms, computational methods are crucial for materials design. DFT simulations have been used to analyze the interfacial properties between cyanate ester monomers and nanomaterials like graphene and boron nitride (BN) monolayers. nih.gov These studies provide molecular-level insights into how factors like monomer structure influence interaction energy and mechanical stiffness at the interface, which is critical for designing next-generation polymer matrix composites. nih.gov By simulating the properties of hypothetical polycyanurate networks derived from this compound, researchers could predict their thermal, mechanical, and dielectric properties before undertaking their synthesis. This "materials-by-design" approach, guided by computational screening, will be instrumental in developing advanced materials with precisely tailored performance characteristics.

Q & A

Q. How do substituent effects influence the reactivity of aryl cyanates in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., acetyl) enhance electrophilicity at the cyanate carbon. Reactivity is quantified using Hammett σ constants in Pd-catalyzed couplings. Competitive experiments with substituted aryl cyanates identify rate trends via NMR or kinetic isotope effects (KIE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.